molecular formula C30H25ClN4O3S B11640411 4-(4-chlorophenyl)-5-cyano-6-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-N-phenylpyridine-3-carboxamide

4-(4-chlorophenyl)-5-cyano-6-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-N-phenylpyridine-3-carboxamide

Cat. No.: B11640411
M. Wt: 557.1 g/mol
InChI Key: HBDZXHVNBHWKJB-UHFFFAOYSA-N
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Description

4-(4-CHLOROPHENYL)-5-CYANO-6-({[(4-ETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-2-METHYL-N-PHENYLPYRIDINE-3-CARBOXAMIDE is a complex organic compound with a diverse range of applications in scientific research. This compound is characterized by its unique structure, which includes a pyridine ring substituted with various functional groups such as cyano, chlorophenyl, ethoxyphenyl, and carbamoyl groups. These substitutions confer specific chemical properties and reactivity, making it a valuable compound in various fields of study.

Preparation Methods

The synthesis of 4-(4-CHLOROPHENYL)-5-CYANO-6-({[(4-ETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-2-METHYL-N-PHENYLPYRIDINE-3-CARBOXAMIDE involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cycloaddition reaction of α-cyanocinnamonitrile derivative with ethyl acetoacetate in the presence of piperidine, yielding ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate . This intermediate can then undergo further functionalization and cyclization reactions to form the desired compound. Industrial production methods may involve optimization of reaction conditions to improve yield and scalability.

Chemical Reactions Analysis

4-(4-CHLOROPHENYL)-5-CYANO-6-({[(4-ETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-2-METHYL-N-PHENYLPYRIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl or ethoxyphenyl groups, using reagents like sodium methoxide or potassium tert-butoxide.

Mechanism of Action

The mechanism of action of 4-(4-CHLOROPHENYL)-5-CYANO-6-({[(4-ETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-2-METHYL-N-PHENYLPYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound’s various functional groups allow it to bind to and modulate the activity of enzymes, receptors, and other biomolecules. For example, it may inhibit the activity of certain kinases or disrupt the function of cellular membranes, leading to its observed biological effects .

Comparison with Similar Compounds

When compared to similar compounds, 4-(4-CHLOROPHENYL)-5-CYANO-6-({[(4-ETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-2-METHYL-N-PHENYLPYRIDINE-3-CARBOXAMIDE stands out due to its unique combination of functional groups and structural features. Similar compounds include:

These comparisons highlight the distinctiveness of 4-(4-CHLOROPHENYL)-5-CYANO-6-({[(4-ETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-2-METHYL-N-PHENYLPYRIDINE-3-CARBOXAMIDE and its potential for unique applications in scientific research.

Properties

Molecular Formula

C30H25ClN4O3S

Molecular Weight

557.1 g/mol

IUPAC Name

4-(4-chlorophenyl)-5-cyano-6-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-2-methyl-N-phenylpyridine-3-carboxamide

InChI

InChI=1S/C30H25ClN4O3S/c1-3-38-24-15-13-23(14-16-24)34-26(36)18-39-30-25(17-32)28(20-9-11-21(31)12-10-20)27(19(2)33-30)29(37)35-22-7-5-4-6-8-22/h4-16H,3,18H2,1-2H3,(H,34,36)(H,35,37)

InChI Key

HBDZXHVNBHWKJB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NC(=C(C(=C2C#N)C3=CC=C(C=C3)Cl)C(=O)NC4=CC=CC=C4)C

Origin of Product

United States

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